molecular formula C19H20N4O4S2 B2715049 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide CAS No. 1428372-91-1

1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2715049
CAS No.: 1428372-91-1
M. Wt: 432.51
InChI Key: CVGSSPWZWQSLBR-UHFFFAOYSA-N
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Description

1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered interest in various fields of scientific research. The unique structural properties and potential biological activities of this compound make it a subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide typically involves several key steps:

  • Formation of the tetrahydroquinoline core: : This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

  • Attachment of the phenylsulfonyl group: : This step involves the sulfonylation of the tetrahydroquinoline intermediate using a sulfonyl chloride reagent.

  • Imidazole ring construction: : The final step involves the cyclization of the intermediate to form the imidazole ring, followed by methylation at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions for large-scale synthesis, including:

  • Optimization of reagent concentrations: : To ensure high yield and purity.

  • Control of reaction temperature and time: : To maximize the efficiency and minimize side reactions.

  • Purification techniques: : Such as recrystallization or chromatography to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

  • Reduction: : Reduction reactions may reduce the sulfonyl group or the imidazole ring.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the imidazole ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Using reagents like lithium aluminum hydride or hydrogen gas over a palladium catalyst.

  • Substitution: : Utilizing halogenating agents or nucleophiles under appropriate conditions.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of reduced sulfonamides or imidazoles.

  • Substitution: : Products vary depending on the specific substituents introduced.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide exhibit anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific mechanism of action may involve the inhibition of carbonic anhydrase enzymes, which are often overexpressed in tumors .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects. Sulfonamides have been documented to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property can be particularly beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Sulfonamide compounds are widely recognized for their antimicrobial properties. They function by inhibiting bacterial folate synthesis, which is crucial for DNA replication and cell division. This mechanism positions them as valuable agents against various bacterial infections .

Treatment of Metabolic Disorders

Recent studies have explored the role of sulfonamide derivatives in managing metabolic disorders such as diabetes and obesity. The inhibition of certain enzymes involved in glucose metabolism could lead to improved insulin sensitivity and reduced blood sugar levels .

Cardiovascular Health

There is emerging evidence supporting the use of similar compounds in cardiovascular health. By reducing inflammation and improving endothelial function, these compounds may help mitigate risks associated with cardiovascular diseases .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related sulfonamide compound inhibited the proliferation of cancer cells in vitro and reduced tumor size in animal models. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory conditions, administration of a sulfonamide derivative resulted in significant reductions in inflammatory markers and improved patient-reported outcomes related to pain and mobility .

Mechanism of Action

The mechanism of action for 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. The precise pathways and targets involved depend on the context of its use and the specific biological systems being studied.

Comparison with Similar Compounds

When compared to other similar compounds, such as other tetrahydroquinoline or sulfonyl-containing molecules, 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide stands out due to its unique combination of structural features. This uniqueness may confer distinct biological activities or chemical reactivities, making it a valuable subject of study.

List of Similar Compounds

  • 1-methyl-1,2,3,4-tetrahydroquinoline-7-yl-1H-imidazole-4-sulfonamide

  • N-(phenylsulfonyl)-1H-imidazole-4-sulfonamide

  • 1-methyl-N-(1-(phenylsulfonyl)-tetrahydroquinolin-7-yl)-1H-imidazole

This detailed exploration highlights the various aspects of this compound, from its synthesis to its potential applications in scientific research. It’s a vivid example of how complex and versatile chemical compounds can be.

Biological Activity

1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide (CAS Number: 1448077-71-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an imidazole ring with a tetrahydroquinoline moiety and a phenylsulfonyl group. The molecular formula is C19H20N4O4S2C_{19}H_{20}N_{4}O_{4}S_{2}, with a molecular weight of 432.5 g/mol .

Property Value
Molecular Formula C₁₉H₂₀N₄O₄S₂
Molecular Weight 432.5 g/mol
CAS Number 1448077-71-1

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cell division. For example, similar compounds in the imidazole class have demonstrated IC50 values ranging from 0.29 to 1.48 µM against cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Compounds with similar structures have been found to inhibit tubulin polymerization effectively, leading to cell cycle arrest at the G2/M phase .
  • Induction of Apoptosis : There is evidence suggesting that these compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic markers such as caspase-3 and downregulating anti-apoptotic markers like Bcl-2 .

Case Studies

Several case studies have demonstrated the efficacy of related compounds in preclinical models:

  • Study on RORγt Inverse Agonists : A derivative similar to our compound showed significant improvements in bioavailability and efficacy in mouse models for treating autoimmune conditions like psoriasis and rheumatoid arthritis. This suggests a broader therapeutic potential beyond oncology .
  • Anticancer Activity Assessment : In vitro studies indicated that sulfonamide derivatives exhibited pro-apoptotic effects on cancer cells, emphasizing their therapeutic potential . The compound's ability to engage multiple pathways makes it a candidate for further development.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-22-13-19(20-14-22)28(24,25)21-16-10-9-15-6-5-11-23(18(15)12-16)29(26,27)17-7-3-2-4-8-17/h2-4,7-10,12-14,21H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGSSPWZWQSLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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